5,6-Dibromo-1,10-phenanthroline

Descripción general

Descripción

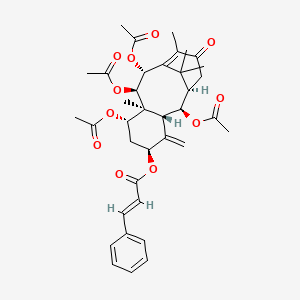

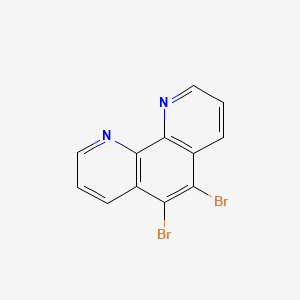

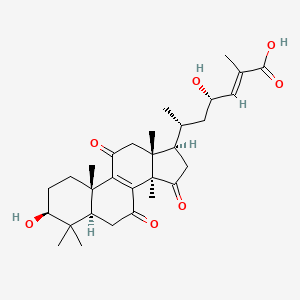

5,6-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 .

Synthesis Analysis

5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . Another method for the synthesis of 1,10-phenanthroline-5,6-dione involves the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system .Chemical Reactions Analysis

5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yielded the brominated compounds .Physical And Chemical Properties Analysis

5,6-Dibromo-1,10-phenanthroline has a melting point of 221 °C and a predicted boiling point of 469.2±40.0 °C. It has a predicted density of 1.915±0.06 g/cm3. It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Coordination Chemistry

5,6-Dibromo-1,10-phenanthroline: is a classical ligand renowned for its ability to form stable metal complexes. These complexes are extensively studied due to their diverse structural, optical, magnetic, electrochemical, and catalytic properties . The strong electronic interaction between the ligand and metal centers allows for the tuning of physical and chemical properties by varying the substitution pattern on the heteroaromatic scaffold.

Supramolecular Assemblies

This compound is among the most demanding nitrogen-containing ligands used to develop supramolecular assemblies. These assemblies have potential applications in creating complex structures at the molecular level, which can be used in nanotechnology and materials science .

DNA Intercalators and Cleaving Agents

As a DNA intercalator, 5,6-Dibromo-1,10-phenanthroline can insert itself between the base pairs of DNA. This property is useful in the study of DNA structure and function, as well as in the development of therapeutic agents that target genetic material .

Sensing Applications

The compound serves as a sensor for cations, anions, and other small molecules. Its ability to bind selectively to different ions makes it valuable in the design of chemical sensors and diagnostic tools .

Photodynamic Therapy (PDT) Agents

In the field of medicine, particularly in photodynamic therapy, 5,6-Dibromo-1,10-phenanthroline derivatives act as agents that, upon light activation, can produce reactive oxygen species to kill cancer cells .

Catalysis

The compound is used in redox catalysis, which is essential in various chemical reactions including organic synthesis and energy conversion processes. Its redox-active properties make it a versatile catalyst in these reactions .

Photocatalysis

5,6-Dibromo-1,10-phenanthroline: is also applied in photocatalysis, aiding in light-driven chemical reactions. This application is particularly relevant in the development of sustainable energy solutions, such as solar fuels .

Dye-Sensitized Solar Cells

Lastly, it finds use in dye-sensitized solar cells as photoactive electrodes. The compound’s ability to absorb light and convert it into electrical energy makes it an important component in the field of renewable energy .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

5,6-Dibromo-1,10-phenanthroline is primarily used in the field of coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes . The compound’s primary targets are transition metals, with which it forms stable complexes .

Mode of Action

The compound interacts with its targets (transition metals) through coordination bonds, forming stable complexes . In a specific example, 5,6-Dibromo-1,10-phenanthroline was polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . This is the first Ni-catalyzed helix-sense-selective polymerization of aromatic compounds .

Result of Action

The molecular and cellular effects of 5,6-Dibromo-1,10-phenanthroline’s action largely depend on the specific transition metal with which it forms a complex. For instance, when polymerized using a Ni catalyst, the compound forms helical polymers . These polymers could potentially have a variety of applications, from materials science to biochemistry.

Action Environment

The action, efficacy, and stability of 5,6-Dibromo-1,10-phenanthroline can be influenced by various environmental factors. For example, the polymerization process used to create helical polymers from the compound requires the presence of a Ni catalyst . Additionally, the process is sensitive to the reaction conditions, suggesting that factors such as temperature and solvent could also influence the compound’s action .

Propiedades

IUPAC Name |

5,6-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBSWPVSJWETQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480138 | |

| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56290-06-3 | |

| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)